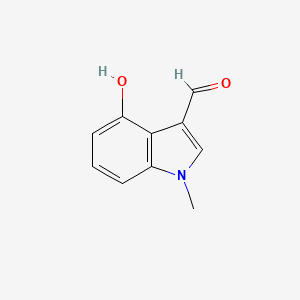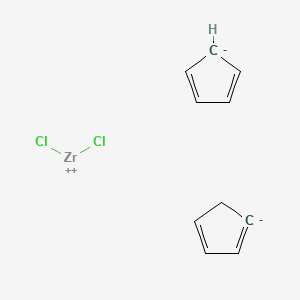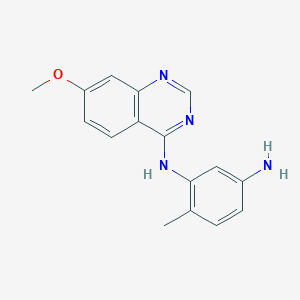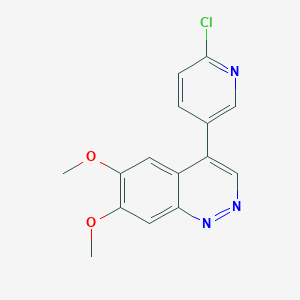
4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds that contain a fused benzene and pyridazine ring. The presence of the 6-chloropyridin-3-yl group and the dimethoxy substitutions on the cinnoline ring make this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 6-chloropyridine and 6,7-dimethoxycinnoline.
Coupling Reaction: The 6-chloropyridine is coupled with 6,7-dimethoxycinnoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of new derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropyridin-3-ylboronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
3-(6-Chloropyridin-3-yl)-5-{[(3-arylisoxazol-5-yl)methoxy]methyl}isoxazoles: Isoxazole derivatives with antimicrobial activity.
Uniqueness
4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline is unique due to its specific structural features, such as the presence of both the 6-chloropyridin-3-yl group and the dimethoxy substitutions on the cinnoline ring
Eigenschaften
Molekularformel |
C15H12ClN3O2 |
|---|---|
Molekulargewicht |
301.73 g/mol |
IUPAC-Name |
4-(6-chloropyridin-3-yl)-6,7-dimethoxycinnoline |
InChI |
InChI=1S/C15H12ClN3O2/c1-20-13-5-10-11(9-3-4-15(16)17-7-9)8-18-19-12(10)6-14(13)21-2/h3-8H,1-2H3 |
InChI-Schlüssel |
SAUMISPIBRDPMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=CN=N2)C3=CN=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
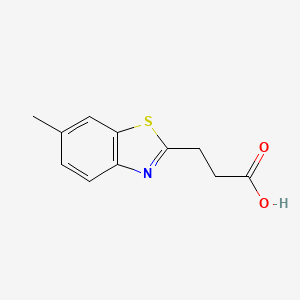





![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate](/img/structure/B13886392.png)
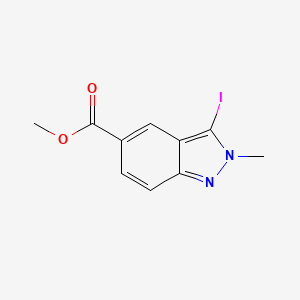

![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
